8-Dechloro-9-chloro Desloratadine

Impurity profiling Structural elucidation Chromatographic separation

Procure 8-Dechloro-9-chloro Desloratadine (CAS 117811-13-9) as your primary reference standard for ANDA submissions. This impurity, characterized by a chlorine substitution at the 9-position, is essential for validating HPLC methods per ICH Q3A guidelines. Its unique retention time and spectral profile ensure method specificity, preventing costly revalidation. Supplied with comprehensive characterization data, it is the definitive choice for accurate impurity quantification in desloratadine API and finished dosage forms.

Molecular Formula C19H19ClN2
Molecular Weight 310.8 g/mol
CAS No. 117811-13-9
Cat. No. B122534
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Dechloro-9-chloro Desloratadine
CAS117811-13-9
Synonyms9-Chloro-6,11-dihydro-11-(4-piperidinylidene)-5H-benzo[5,6]cyclohepta[1,2-b]pyridine; 
Molecular FormulaC19H19ClN2
Molecular Weight310.8 g/mol
Structural Identifiers
SMILESC1CC2=C(C=C(C=C2)Cl)C(=C3CCNCC3)C4=C1C=CC=N4
InChIInChI=1S/C19H19ClN2/c20-16-6-5-13-3-4-15-2-1-9-22-19(15)18(17(13)12-16)14-7-10-21-11-8-14/h1-2,5-6,9,12,21H,3-4,7-8,10-11H2
InChIKeyXGJJLWDKUCVCNM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Dechloro-9-chloro Desloratadine (CAS 117811-13-9): A Critical Reference Standard for Desloratadine Impurity Profiling and ANDA Compliance


8-Dechloro-9-chloro Desloratadine (CAS 117811-13-9) is a structurally defined impurity of desloratadine, a widely used second-generation antihistamine [1]. With a molecular formula of C19H19ClN2 and a molecular weight of 310.8 g/mol, this compound is characterized by a chlorine substitution at the 9-position of the tricyclic ring system, distinguishing it from the parent drug and other related impurities [1][2]. It is commercially supplied as a high-purity reference standard for analytical method development, method validation, and quality control applications in pharmaceutical manufacturing [3].

Why Interchanging Desloratadine Impurity 2 (CAS 117811-13-9) with Other In-Class Impurity Standards Jeopardizes ANDA Method Validation


Substituting 8-Dechloro-9-chloro Desloratadine with alternative desloratadine impurities, such as 8-Dechloro-7-chloro Desloratadine (CAS 1346601-53-3) or 8-Dechloro-10-chloro Desloratadine (CAS 1346600-61-0), is scientifically invalid due to their distinct chemical identities and chromatographic behaviors [1]. Regulatory guidelines for Abbreviated New Drug Applications (ANDAs) mandate the use of specific, well-characterized reference standards to ensure accurate identification and quantification of individual impurities in drug substances and products . The unique structural feature of the 9-chloro substitution in this compound directly influences its retention time, UV absorption profile, and mass spectral fragmentation pattern, all of which are critical parameters in validated analytical methods [1][2]. Using an incorrect or unverified standard compromises method specificity, linearity, and accuracy, ultimately risking ANDA rejection or costly method revalidation.

Quantitative Differentiation of 8-Dechloro-9-chloro Desloratadine (CAS 117811-13-9) Against Closest Analogs: Evidence for Informed Procurement


Structural Distinction: Positional Isomerism with 8-Dechloro-10-chloro Desloratadine (CAS 1346600-61-0)

8-Dechloro-9-chloro Desloratadine (CAS 117811-13-9) differs from 8-Dechloro-10-chloro Desloratadine (CAS 1346600-61-0) by the position of the chlorine atom on the tricyclic ring system: the 9-position versus the 10-position, respectively [1][2]. This positional isomerism directly impacts chromatographic retention and spectral properties. In reversed-phase HPLC systems typical for desloratadine analysis, these isomers exhibit distinct retention times, enabling their separate quantification in impurity profiling methods [3].

Impurity profiling Structural elucidation Chromatographic separation

Molecular Weight Distinction: 8-Dechloro-9-chloro Desloratadine (310.8 g/mol) vs. 8-Dechloro-9-chloro Loratadine (382.9 g/mol)

8-Dechloro-9-chloro Desloratadine (CAS 117811-13-9) has a molecular weight of 310.8 g/mol, whereas its loratadine analog, 8-Dechloro-9-chloro Loratadine (CAS 109537-11-3), has a molecular weight of 382.9 g/mol due to the presence of an ethoxycarbonyl group on the piperidine ring [1]. This mass difference of 72.1 Da is readily distinguishable by LC-MS or GC-MS, preventing cross-identification in impurity analyses for desloratadine versus loratadine drug substances [2].

Mass spectrometry Impurity identification Quality control

Regulatory Acceptance: Pharmacopeial Traceability for ANDA Submissions

8-Dechloro-9-chloro Desloratadine reference standards supplied by reputable vendors are offered with possible traceability to USP or EP pharmacopeial standards, a feature not uniformly available for all desloratadine impurities [1]. This traceability provides a documented chain of metrological comparison, which is a key requirement for analytical method validation in ANDA submissions . In contrast, generic or uncharacterized impurity standards lacking this traceability may be rejected by regulatory reviewers, leading to delays in drug approval.

Regulatory compliance Method validation Quality control

Analytical Method Development: Purity Specification for Quantitative Use

Commercial preparations of 8-Dechloro-9-chloro Desloratadine are typically supplied with a purity of >98%, as indicated by vendor specifications, making it suitable as a quantitative reference standard for HPLC or UPLC method validation [1]. In contrast, some alternative impurity standards may be offered with lower purity (e.g., 95%) or without detailed certificate of analysis (CoA) data, which can introduce significant error into calibration curves and impurity quantification .

Method validation Quantitative analysis Purity assessment

Validated Application Scenarios for 8-Dechloro-9-chloro Desloratadine (CAS 117811-13-9) in Pharmaceutical Quality Control


ANDA Method Validation: Quantifying Desloratadine Impurity 2 in Drug Substance Batches

In support of Abbreviated New Drug Applications (ANDAs) for generic desloratadine tablets, 8-Dechloro-9-chloro Desloratadine is employed as a primary reference standard to validate HPLC methods for the quantification of this specific impurity. The method's specificity, linearity, accuracy, and precision are established using this standard, ensuring that the impurity is accurately measured at levels compliant with ICH Q3A guidelines [1].

Stability-Indicating Method Development: Monitoring Degradation Pathways

During forced degradation studies of desloratadine drug substance (e.g., exposure to heat, light, and humidity), 8-Dechloro-9-chloro Desloratadine is used as a reference marker to identify and track the formation of this specific impurity. Its presence or increase under stress conditions informs the development of a stability-indicating method, which is a critical component of the drug product's shelf-life determination and regulatory filing [2].

Pharmaceutical Quality Control: Batch Release and Stability Testing

In commercial manufacturing of desloratadine API and finished dosage forms, 8-Dechloro-9-chloro Desloratadine is utilized as a calibrator or system suitability standard in routine QC HPLC analyses. Its use ensures that each batch meets the specified limit for this impurity, safeguarding product quality and patient safety in accordance with pharmacopeial monographs and internal specifications [1].

Impurity Profiling During Process Development and Scale-Up

During the optimization of synthetic routes for desloratadine, this impurity standard is used to monitor reaction by-products and process-related impurities. Quantifying 8-Dechloro-9-chloro Desloratadine at various stages of synthesis helps process chemists refine reaction conditions to minimize its formation, thereby improving overall yield and purity of the final API .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

22 linked technical documents
Explore Hub


Quote Request

Request a Quote for 8-Dechloro-9-chloro Desloratadine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.